1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-EN-1-one
Overview
Description
1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is a complex organic compound characterized by its unique molecular structure, which includes an amino group attached to a phenyl ring and a nitro group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one typically involves the following steps:
Nitration Reaction: The starting material, 4-aminophenol, undergoes nitration to introduce the nitro group, forming 4-nitrophenol.
Condensation Reaction: The nitrophenol is then condensed with an appropriate aldehyde or ketone, such as benzaldehyde, in the presence of a base catalyst to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitroso group or further to a nitro group.
Reduction: The nitro group can be reduced to an amino group, forming a diamine derivative.
Substitution: The nitro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitro compounds.
Reduction Products: Diamine derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other organic materials.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound finds applications in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in electron transfer reactions. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
1-(4-Aminophenyl)-1-propanone: Similar structure but lacks the nitro group.
2-Nitrophenol: Contains a nitro group but lacks the amino group.
4-Aminophenol: Contains an amino group but lacks the nitro group and the prop-2-en-1-one moiety.
Uniqueness: 1-(4-Aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one is unique due to the presence of both an amino and a nitro group on the phenyl rings, which allows for a wide range of chemical reactions and biological activities. This combination of functional groups makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(2-nitrophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17(19)20/h1-10H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHYNMOEIHTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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